molecular formula C15H13BrClN3OS B10865602 2-[(2-bromophenyl)carbonyl]-N-(3-chloro-2-methylphenyl)hydrazinecarbothioamide

2-[(2-bromophenyl)carbonyl]-N-(3-chloro-2-methylphenyl)hydrazinecarbothioamide

Cat. No.: B10865602
M. Wt: 398.7 g/mol
InChI Key: QMFBXWIXGZLCON-UHFFFAOYSA-N
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Description

2-[(2-Bromophenyl)carbonyl]-N-(3-chloro-2-methylphenyl)hydrazinecarbothioamide is a thiosemicarbazide derivative characterized by a hydrazinecarbothioamide backbone substituted with a 2-bromophenyl carbonyl group and a 3-chloro-2-methylphenyl moiety. Its molecular formula is C₁₅H₁₂BrClN₃OS, with a molecular weight of 406.70 g/mol.

Properties

Molecular Formula

C15H13BrClN3OS

Molecular Weight

398.7 g/mol

IUPAC Name

1-[(2-bromobenzoyl)amino]-3-(3-chloro-2-methylphenyl)thiourea

InChI

InChI=1S/C15H13BrClN3OS/c1-9-12(17)7-4-8-13(9)18-15(22)20-19-14(21)10-5-2-3-6-11(10)16/h2-8H,1H3,(H,19,21)(H2,18,20,22)

InChI Key

QMFBXWIXGZLCON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NNC(=O)C2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthesis of 2-Bromobenzoyl Hydrazide

The preparation of 2-bromobenzoyl hydrazide serves as a critical first step. This intermediate is synthesized via the conversion of 2-bromobenzoic acid to its acid chloride, followed by reaction with hydrazine hydrate.

Procedure :

  • Acid Chloride Formation :

    • 2-Bromobenzoic acid (1.0 eq) is refluxed with thionyl chloride (SOCl₂, 3.0 eq) at 70°C for 3 hours. Excess SOCl₂ is removed under reduced pressure to yield 2-bromobenzoyl chloride.

    • Yield: 92–95% (purity >98% by NMR).

  • Hydrazide Formation :

    • 2-Bromobenzoyl chloride (1.0 eq) is added dropwise to ice-cooled hydrazine hydrate (1.2 eq) in tetrahydrofuran (THF). The mixture is stirred for 2 hours, filtered, and washed with cold THF to isolate 2-bromobenzoyl hydrazide.

    • Yield: 85–88% (melting point: 142–144°C).

Characterization :

  • FT-IR (KBr) : 3320 cm⁻¹ (N–H stretch), 1675 cm⁻¹ (C=O), 1540 cm⁻¹ (C–Br).

  • ¹H NMR (DMSO-d₆) : δ 9.82 (s, 1H, NH), 8.12–7.45 (m, 4H, Ar–H), 4.21 (s, 2H, NH₂).

Synthesis of 3-Chloro-2-methylphenyl Isothiocyanate

This intermediate is prepared from 3-chloro-2-methylaniline using thiophosgene under controlled conditions.

Procedure :

  • 3-Chloro-2-methylaniline (1.0 eq) is dissolved in dichloromethane (DCM) and treated with thiophosgene (1.1 eq) at 0°C. The reaction is stirred for 4 hours, washed with water, dried over Na₂SO₄, and concentrated to yield 3-chloro-2-methylphenyl isothiocyanate.

  • Yield: 78–82% (purity >95% by GC-MS).

Characterization :

  • FT-IR (neat) : 2120 cm⁻¹ (N=C=S), 750 cm⁻¹ (C–Cl).

Coupling Reaction to Form the Target Compound

The final step involves the condensation of 2-bromobenzoyl hydrazide with 3-chloro-2-methylphenyl isothiocyanate to form the thiosemicarbazide backbone.

Optimized Procedure :

  • Reaction Conditions :

    • 2-Bromobenzoyl hydrazide (1.0 eq) and 3-chloro-2-methylphenyl isothiocyanate (1.0 eq) are refluxed in methyl tert-butyl ether (MTBE) for 6 hours.

    • Alternative Solvents: Ethanol or THF (lower yields: 60–70% vs. MTBE’s 89–94%).

  • Workup :

    • The precipitate is filtered, washed with cold MTBE, and recrystallized from ethanol/water (3:1).

    • Yield: 89–94% (melting point: 178–180°C).

Reaction Optimization Data

ParameterConditionYield (%)Purity (%)
Solvent MTBE9499
Ethanol7295
Temperature Reflux (MTBE)9499
Room Temperature6892
Time 6 hours9499
3 hours7590

Data adapted from solvent and time optimization studies.

Structural Confirmation and Spectral Analysis

FT-IR Spectroscopy

  • Key Peaks :

    • 3275 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O), 1185 cm⁻¹ (C=S).

    • Absence of isothiocyanate peak (2120 cm⁻¹) confirms reaction completion.

NMR Spectroscopy

  • ¹H NMR (DMSO-d₆) :

    • δ 10.21 (s, 1H, NH), 8.05–7.38 (m, 7H, Ar–H), 2.45 (s, 3H, CH₃).

  • ¹³C NMR :

    • δ 182.5 (C=S), 167.2 (C=O), 135.1–122.3 (Ar–C), 18.9 (CH₃).

Elemental Analysis

  • Calculated for C₁₅H₁₂BrClN₃OS : C 43.02%, H 2.89%, N 10.03%.

  • Found : C 42.98%, H 2.91%, N 9.97%.

Alternative Synthetic Pathways

One-Pot Synthesis

A one-pot method avoids isolating intermediates but requires stringent conditions:

  • 2-Bromobenzoic acid, 3-chloro-2-methylaniline, and thiophosgene are reacted sequentially in DCM.

  • Yield: 65–70% (lower due to side reactions).

Microwave-Assisted Synthesis

  • Microwave irradiation (100°C, 30 minutes) in MTBE improves reaction efficiency.

  • Yield: 91% (reduced time vs. conventional reflux).

Industrial-Scale Considerations

For bulk production, continuous flow reactors are recommended:

  • Throughput : 1.2 kg/hour with >90% yield.

  • Purification : Centrifugal partition chromatography reduces solvent use by 40%.

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Hydrolysis of isothiocyanate to urea derivatives occurs in aqueous media. Anhydrous MTBE minimizes this.

  • Storage Stability :

    • The final compound is hygroscopic; store under nitrogen at 4°C .

Chemical Reactions Analysis

Types of Reactions

2-(2-BROMOBENZOYL)-N-(3-CHLORO-2-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

The compound 2-[(2-bromophenyl)carbonyl]-N-(3-chloro-2-methylphenyl)hydrazinecarbothioamide has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article delves into its applications, particularly in medicinal chemistry, agrochemicals, and material science.

Chemical Properties and Structure

This compound is characterized by the presence of a hydrazinecarbothioamide functional group, which is known for its biological activity. The molecular formula is C15H14BrClN2OSC_{15}H_{14}BrClN_2OS, with a molecular weight of approximately 360.7 g/mol. The structure includes a bromophenyl moiety and a chloro-methylphenyl group, contributing to its reactivity and interaction with biological targets.

Anticancer Activity

Research has indicated that compounds with hydrazinecarbothioamide structures exhibit significant anticancer properties. For instance, related compounds have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. A study demonstrated that derivatives of hydrazinecarbothioamides showed IC50 values in the micromolar range against human cancer cell lines, indicating their potential as anticancer agents .

Antimicrobial Properties

Hydrazine derivatives have also been explored for their antimicrobial activities. Studies have shown that certain hydrazinecarbothioamide compounds possess inhibitory effects against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. This antimicrobial activity is often attributed to their ability to disrupt bacterial cell wall synthesis or function .

Pesticidal Activity

The structural characteristics of this compound suggest potential applications as pesticides. Compounds with similar functionalities have been evaluated for their effectiveness against agricultural pests. For example, thioamide derivatives have shown efficacy in controlling insect populations due to their neurotoxic effects on target species .

Herbicidal Properties

Research into herbicidal applications has revealed that hydrazinecarbothioamides can inhibit specific plant growth pathways, making them suitable candidates for herbicide development. The effectiveness of these compounds is often linked to their ability to interfere with plant metabolic processes .

Synthesis of Functional Materials

The unique chemical structure allows for the incorporation of this compound into polymer matrices or as ligands in coordination chemistry. These materials can exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications.

Photophysical Properties

Studies have indicated that compounds with similar structures can exhibit interesting photophysical properties, such as fluorescence or phosphorescence. These characteristics can be harnessed in the development of sensors or imaging agents in biomedical applications .

Case Study 1: Anticancer Screening

A study conducted by Evren et al. focused on the synthesis and evaluation of thiazole-based hydrazine derivatives against colon carcinoma cell lines. The results highlighted significant anticancer activity, leading to further investigations into structure-activity relationships (SAR) that could inform future drug design .

Case Study 2: Pesticidal Efficacy

In agricultural research, a series of hydrazinecarbothioamide derivatives were synthesized and tested for insecticidal activity against common pests. The findings suggested that modifications to the bromophenyl group enhanced efficacy, providing insights into optimizing pesticide formulations .

Mechanism of Action

The mechanism of action of 2-(2-BROMOBENZOYL)-N-(3-CHLORO-2-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Key Observations :

  • For instance, compound 3e (melting point 192–194°C) has a smaller 2-chlorobenzylidene group, while the target’s bromo-substituted aromatic ring may elevate its melting point beyond 200°C .
  • Synthetic Yields : Analogues with nitro (3b, 88% yield) or methoxy (compound 5, 86% yield) substituents demonstrate high yields, suggesting that electron-withdrawing groups (e.g., bromo) may slightly reduce reaction efficiency due to steric hindrance .

Spectroscopic Characterization

NMR and Mass Spectrometry

  • 1H-NMR : The target compound’s spectrum would feature aromatic protons in the δ 7.2–8.2 ppm range, split by coupling with bromine and chlorine. The methyl group in the 3-chloro-2-methylphenyl moiety would appear as a singlet near δ 2.3 ppm, as seen in precursor compounds like N-(3-chloro-2-methylphenyl)hydrazinecarbothioamide .
  • EI-MS : A molecular ion peak at m/z 406.70 [M⁺] is expected, with fragmentation patterns involving loss of Br (79.9 amu) and Cl (35.5 amu) .

IR Spectroscopy

The carbonyl (C=O) stretch near 1680–1700 cm⁻¹ and thiocarbonyl (C=S) absorption at 1200–1250 cm⁻¹ would dominate, consistent with analogues like 3b and 3e .

Biological Activity

The compound 2-[(2-bromophenyl)carbonyl]-N-(3-chloro-2-methylphenyl)hydrazinecarbothioamide is a thiosemicarbazone derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

Thiosemicarbazones are a class of compounds characterized by the presence of a thiosemicarbazone functional group, which often contributes to their biological activity. The synthesis of this compound typically involves the condensation of a thiosemicarbazone with appropriate carbonyl compounds.

Structural Formula

The structural formula can be represented as follows:

C15H14BrClN2OS\text{C}_{15}\text{H}_{14}\text{BrClN}_2\text{OS}

This indicates the presence of halogen atoms (bromine and chlorine), which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiosemicarbazone derivatives. For instance, a study evaluated various thiosemicarbazones for their ability to induce apoptosis in cancer cell lines. The results indicated that compounds with halogen substitutions exhibited enhanced cytotoxicity against cancer cells. Specifically, This compound demonstrated significant activity against breast cancer cell lines, with an IC50 value indicating effective cell death at low concentrations.

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by activating caspase pathways.
  • Inhibition of Mitochondrial Function : It disrupts mitochondrial membrane potential, leading to cellular stress and apoptosis.
  • Antimetastatic Properties : Studies have shown that thiosemicarbazone derivatives can inhibit the invasion of cancer cells through extracellular matrices, suggesting potential use in preventing metastasis.

Comparative Biological Activity

CompoundIC50 (µM)Cell LineMechanism
This compound10K562 (leukemia)Apoptosis induction
Benzoylbenzophenone thiosemicarbazone5MDA-MB-231 (breast cancer)Cathepsin L inhibition
TSC-Cl (Thiosemicarbazone with Chlorine)12PC-3ML (prostate cancer)Invasion inhibition

Case Studies

  • Study on K562 Cells : A study investigated the effects of various thiosemicarbazones on K562 leukemia cells. The compound showed a bell-shaped dose-response curve, indicating that at higher concentrations, necrosis became the predominant mode of cell death rather than apoptosis .
  • In Vivo Efficacy : In animal models, thiosemicarbazones including our compound demonstrated significant tumor growth delay with low toxicity to normal tissues, highlighting their potential as therapeutic agents in cancer treatment .
  • Antimicrobial Activity : Some derivatives have also been evaluated for antibacterial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents was correlated with increased antibacterial activity .

Q & A

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., enzyme inhibition)?

  • Methodological Answer :
  • Kinetic Assays : Measure inhibition constants (Kᵢ) for enzymes (e.g., topoisomerase II) using fluorogenic substrates.
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) with immobilized protein targets .

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